Cas no 2060037-96-7 ((2-chloro-3-methylcyclopropyl)methanamine)

(2-chloro-3-methylcyclopropyl)methanamine 化学的及び物理的性質
名前と識別子
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- Cyclopropanemethanamine, 2-chloro-3-methyl-
- (2-chloro-3-methylcyclopropyl)methanamine
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- MDL: MFCD30498139
- インチ: 1S/C5H10ClN/c1-3-4(2-7)5(3)6/h3-5H,2,7H2,1H3
- InChIKey: ONHMHHAPGJXLLS-UHFFFAOYSA-N
- ほほえんだ: C1(CN)C(C)C1Cl
(2-chloro-3-methylcyclopropyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336084-0.25g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 0.25g |
$1551.0 | 2023-09-04 | ||
Enamine | EN300-336084-10.0g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 10.0g |
$7250.0 | 2023-02-23 | ||
Enamine | EN300-336084-0.1g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 0.1g |
$1484.0 | 2023-09-04 | ||
Enamine | EN300-336084-5.0g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 5.0g |
$4890.0 | 2023-02-23 | ||
Enamine | EN300-336084-10g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 10g |
$7250.0 | 2023-09-04 | ||
Enamine | EN300-336084-0.5g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 0.5g |
$1619.0 | 2023-09-04 | ||
Enamine | EN300-336084-5g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 5g |
$4890.0 | 2023-09-04 | ||
Enamine | EN300-336084-1.0g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-336084-2.5g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 2.5g |
$3304.0 | 2023-09-04 | ||
Enamine | EN300-336084-0.05g |
(2-chloro-3-methylcyclopropyl)methanamine |
2060037-96-7 | 0.05g |
$1417.0 | 2023-09-04 |
(2-chloro-3-methylcyclopropyl)methanamine 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
(2-chloro-3-methylcyclopropyl)methanamineに関する追加情報
The Compound 2-Chloro-3-Methylcyclopropyl Methanamine: A Comprehensive Overview
The compound with CAS No 2060037-96-7, commonly referred to as (2-chloro-3-methylcyclopropyl)methanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a chlorine substituent and a methanamine group. Its properties and potential applications make it a subject of interest for researchers and industry professionals alike.
Cyclopropane derivatives have long been studied for their unusual chemical reactivity and stability due to the strained three-membered ring structure. The presence of a chlorine atom at the 2-position and a methyl group at the 3-position introduces additional complexity to the molecule, influencing its electronic properties and reactivity. The methanamine group further enhances the compound's functionality, making it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of (2-chloro-3-methylcyclopropyl)methanamine in drug discovery efforts. Its ability to act as a precursor in the synthesis of bioactive compounds has been explored in various contexts, including anti-inflammatory agents and neuroprotective drugs. Researchers have also investigated its role in catalytic reactions, where its unique electronic environment facilitates selective transformations.
The synthesis of (2-chloro-3-methylcyclopropyl)methanamine involves multiple steps, often requiring precise control over reaction conditions to achieve high yields and purity. One common approach involves the alkylation of cyclopropane derivatives followed by nucleophilic substitution to introduce the methanamine group. Optimization of these steps has been a focus of recent research, with advancements in catalyst design and reaction media showing promising results.
In terms of applications, (2-chloro-3-methylcyclopropyl)methanamine has been utilized in the development of agrochemicals, where its stability and selectivity are advantageous for pest control applications. Additionally, its role as an intermediate in pharmaceutical synthesis has been explored, particularly in the construction of complex molecular frameworks.
From an environmental perspective, understanding the degradation pathways of (2-chloro-3-methylcyclopropyl)methanamine is crucial for assessing its impact on ecosystems. Recent studies have examined its biodegradation under various conditions, providing insights into its persistence in different environments and guiding strategies for safe disposal.
In conclusion, (2-chloro-3-methylcyclopropyl)methanamine is a compound with significant potential across multiple disciplines. Its unique structure, versatile reactivity, and diverse applications position it as an important molecule in contemporary chemical research. As ongoing studies continue to uncover new facets of its properties and uses, this compound is likely to play an increasingly prominent role in both academic and industrial settings.
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